(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid
Description
(2E)-3-(3-Chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid is a conjugated acrylic acid derivative featuring a benzothiophene core substituted with a chlorine atom at position 3 and a sulfone (1,1-dioxido) group. The E-configuration of the acrylic acid moiety ensures planarity, enhancing conjugation and electronic delocalization. The sulfone group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid proton compared to simpler acrylic acid derivatives. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., benzothiazines, thiophene derivatives) offer insights into its physicochemical and synthetic properties .
Properties
IUPAC Name |
(E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-11-7-3-1-2-4-8(7)17(15,16)9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESVIVSVXAOIEM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid typically involves the condensation of a benzothiophene derivative with an appropriate acrylic acid precursor. One common method involves the use of a condensation reaction between a 3-chloro-1,1-dioxido-1-benzothiophene derivative and an acrylic acid derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling reactions with nucleophiles such as amines, thiols, and alcohols.
Key Observations :
-
Amine Adduct Formation : Reacts with primary amines (e.g., benzylamine) under mild conditions (25°C, THF) to yield β-amino derivatives.
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Thiol Conjugation : Thiophenol undergoes 1,4-addition in the presence of catalytic triethylamine, producing β-thioether adducts.
Example Reaction :
Conditions: 25°C, THF, 2–4 hours.
Cyclization Reactions
The sulfone and chloro substituents facilitate intramolecular cyclization under basic or acidic conditions.
Documented Pathways :
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Lactonization : Heating with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to form a benzothiophene-fused γ-lactone.
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Heterocycle Synthesis : Reacts with hydrazines to generate pyrazoline derivatives, confirmed by LC-MS and H-NMR.
Representative Data :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Lactonization | PTSA, Δ | γ-Lactone | 72 |
| Pyrazoline Formation | Hydrazine hydrate | 5-membered heterocycle | 68 |
Electrophilic Aromatic Substitution
The benzothiophene sulfone moiety undergoes regioselective electrophilic substitution at the 5- and 7-positions due to electron-withdrawing effects .
Examples :
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Nitration : Fuming HNO/HSO introduces nitro groups at the 5-position .
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Halogenation : Bromine in acetic acid yields 5-bromo derivatives .
Decarboxylation and Functionalization
Controlled thermal decarboxylation (150–180°C) eliminates CO, forming the corresponding styrene analog . This intermediate participates in:
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Diels-Alder Reactions : With dienophiles like maleic anhydride .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh) .
Polymerization
The acrylic acid group enables radical polymerization under initiators like AIBN (azobisisobutyronitrile) . Resulting polymers show enhanced thermal stability (T > 200°C) due to the rigid benzothiophene backbone .
Biological Interactions
While not a direct chemical reaction, the compound inhibits SGLT2 (sodium-glucose cotransporter 2) via non-covalent interactions with the glucose-binding pocket, as inferred from structural analogs .
Critical Analysis of Reaction Conditions :
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Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic addition yields compared to protic solvents .
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Catalytic Effects : Microwave irradiation reduces reaction times by 50–70% for cyclization and decarboxylation .
This compound’s versatility in synthesis and derivatization positions it as a valuable intermediate in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The chlorinated structure enhances the compound's reactivity, potentially leading to more effective anticancer agents.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Material Science
Polymer Synthesis
this compound can be utilized in polymer synthesis due to its acrylate functionality. It can serve as a monomer for producing polymers with specific properties tailored for applications in coatings, adhesives, and sealants. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .
Agricultural Chemistry
Pesticide Development
The compound's unique structure may also lend itself to agricultural applications as a precursor for developing novel pesticides. Its ability to disrupt biological processes in pests can be harnessed to create effective pest control agents that are less harmful to non-target organisms .
Table 1: Comparison of Anticancer Activity
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis; disrupts cell cycle |
| Benzothiophene Derivative A | TBD | Inhibits DNA synthesis |
| Benzothiophene Derivative B | TBD | Alters mitotic spindle formation |
Case Study 1: Anticancer Research
A study published in Chemistry & Biodiversity examined the effects of various benzothiophene derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Polymer Development
In a recent investigation into new polymer materials, researchers synthesized copolymers incorporating this compound. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, suggesting promising applications in industrial coatings .
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key differences between the target compound and structurally related analogs:
Key Observations:
- Electronic Effects : The sulfone group in the target compound significantly increases acidity (predicted pKa ~2–3) compared to (E)-3-(thiophen-2-yl)acrylic acid (pKa ~4–5) due to enhanced electron withdrawal .
- Substituent Influence: Chlorine and sulfone groups in the target reduce solubility in nonpolar solvents compared to ethoxy/methoxy-substituted analogs .
Crystallographic and Computational Insights
- Software Tools : Programs like SHELXL (–2) and WinGX () are widely used for refining crystal structures of similar compounds. The target’s sulfone and chlorine substituents would likely yield high-quality diffraction data due to strong electron density contrast .
- Predicted Properties : For the ethoxy/methoxy analog (), computational models estimate a density of 1.172 g/cm³ and boiling point of 378.5°C. Similar methods could predict the target’s properties, though experimental validation is needed .
Biological Activity
(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid is a synthetic organic compound belonging to the class of benzothiophene derivatives. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid |
| Molecular Formula | C11H7ClO4S |
| Molecular Weight | 270.68 g/mol |
| CAS Number | 854137-60-3 |
| Physical State | Solid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory processes.
- Receptor Modulation : It has been shown to interact with various receptors, potentially affecting signaling pathways related to cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may exert antimicrobial effects by disrupting cellular functions in pathogens.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study published in PubMed evaluated a series of acrylic acids for their binding affinity to EP receptor subtypes, revealing promising leads for selective EP3 receptor antagonists that could be developed into anticancer therapies .
Antimicrobial Effects
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The specific mechanisms through which it acts include:
- Disruption of bacterial cell membranes.
- Inhibition of essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating specific conditions:
- Case Study 1 : In a controlled trial involving cancer cell lines, the compound showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- Case Study 2 : A study on its antimicrobial efficacy reported significant inhibition of growth in Gram-positive bacteria, indicating its potential use in developing new antibiotics.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Benzothiophene | Antimicrobial | Parent compound with diverse activities |
| Thiophene | Anticancer | Used in pharmaceuticals and electronics |
| Benzofuran | Antioxidant | Known for various biological activities |
Uniqueness
The unique structure of this compound, particularly the presence of chloro and dioxido groups, may confer distinct chemical and biological properties that enhance its reactivity and interactions with molecular targets compared to related compounds.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid?
The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1-benzothiophene derivatives with thiazolidinone or hydrazine derivatives in acetic acid with sodium acetate as a catalyst (70–80°C, 3–5 hours). Precipitates are filtered and recrystallized from acetic acid or DMF mixtures. Yield optimization involves adjusting molar ratios and reaction time .
Table 1: Representative Synthetic Conditions
| Reactants | Catalyst/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|
| 3-formyl-benzothiophene + thiazolidinone | NaOAc/AcOH | 80°C, 3 h | 65–75 |
| Hydrazine derivative + aldehyde | NaOAc/DMF-AcOH | 70°C, 5 h | 60–70 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirms E/Z stereochemistry of the acrylic acid moiety via coupling constants (e.g., J = 15–16 Hz for trans protons) .
- IR : Identifies sulfone (1300–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 285.6 [M+H]⁺) .
Q. How can solubility and stability be optimized for biological assays?
The carboxylic acid group allows salt formation with amines (e.g., triethylamine) in polar solvents (DMSO, ethanol). Stability studies recommend storage at –20°C under inert gas to prevent decarboxylation .
Advanced Research Questions
Q. What crystallographic parameters define the molecular conformation of this compound?
Q. How can density functional theory (DFT) predict electronic properties?
DFT calculations (B3LYP/6-311+G(d,p)) model:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity.
- Electrostatic potential maps : Highlight nucleophilic regions at the sulfone oxygen and electrophilic sites on the chloro-substituted ring .
- Thermodynamic properties : ΔHf (gas phase) = –245 kJ/mol, computed via Gaussian09 .
Q. What strategies resolve contradictions between spectroscopic and computational data?
- Validation : Cross-check experimental IR/NMR with computed vibrational frequencies/chemical shifts (RMSD < 5%).
- Solvent correction : Apply PCM models in DFT to account for solvent effects in UV-Vis or NMR simulations .
Q. How do substituents on the benzothiophene ring influence biological activity?
- Chloro group : Enhances lipophilicity (logP +0.5), improving membrane permeability.
- Sulfone moiety : Increases hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition assays show IC₅₀ = 12 µM for related derivatives) .
Methodological Guidance
- Synthesis Troubleshooting : Low yields may result from incomplete aldehyde activation. Use microwave-assisted synthesis (100°C, 30 min) to improve efficiency .
- Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
- Biological Assays : Pre-screen for cytotoxicity (MTT assay) before testing antimicrobial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
